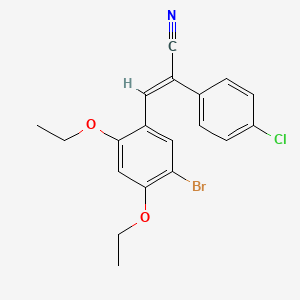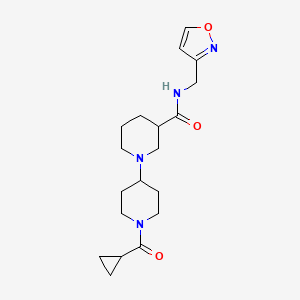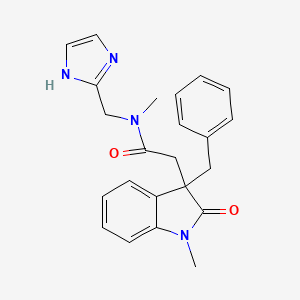
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as BDCAN, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis. BDCAN has been shown to exhibit anticancer properties and has the potential to be used as a therapeutic agent for the treatment of cancer.
Wirkmechanismus
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile inhibits the activity of CK2 by binding to its catalytic subunit, preventing it from phosphorylating its target proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell growth, proliferation, and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in various animal models of cancer. This compound has also been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has several advantages as a research tool. It is a potent inhibitor of CK2, which is a critical protein kinase that regulates various cellular processes. This compound has been shown to exhibit low toxicity and is well-tolerated in animal studies. However, this compound has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. The synthesis of this compound is also complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One potential application is its use as a therapeutic agent for the treatment of cancer. This compound has been shown to exhibit potent anticancer effects and has the potential to be developed into a new class of anticancer drugs. Another future direction is the characterization of the pharmacokinetics and pharmacodynamics of this compound. This will provide valuable information on its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and selective inhibitors of CK2.
In conclusion, this compound is a promising compound with significant potential for the treatment of cancer. Its ability to inhibit the activity of CK2 makes it a valuable research tool for studying various cellular processes. Further research is needed to fully characterize its pharmacokinetics and pharmacodynamics and to develop more potent and selective inhibitors of CK2.
Synthesemethoden
The synthesis of 3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves a multistep process that starts with the reaction of 5-bromo-2,4-diethoxyphenylboronic acid with 4-chlorobenzaldehyde in the presence of a palladium catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with malononitrile to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer cells and plays a crucial role in promoting their growth and survival.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-3-23-18-11-19(24-4-2)17(20)10-14(18)9-15(12-22)13-5-7-16(21)8-6-13/h5-11H,3-4H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDDIKVIGOOKJ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)

![4-(4-allyl-1-piperazinyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5365017.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-{[(1,1-dioxido-2,5-dihydro-3-thienyl)methyl]thio}-1H-benzimidazole](/img/structure/B5365043.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile](/img/structure/B5365067.png)
![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)